2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
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Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Scientific Research Applications
Benzofuran Derivatives in Scientific Research
Benzofuran derivatives are a significant area of research due to their diverse biological activities and potential therapeutic applications. For instance, the synthesis, crystal structure, and biological activity of a benzofuran derivative, showcasing its moderate herbicidal and fungicidal activities, highlight the potential of such compounds in agricultural chemistry (Hu Jingqian et al., 2016). Additionally, the study on the radiosynthesis of a dichloroacetamide safener for herbicides containing a benzofuran derivative emphasizes its relevance in developing herbicide formulations with reduced environmental impact (B. Latli & J. Casida, 1995).
Tetrazole-Containing Compounds in Scientific Research
Tetrazole-containing compounds are renowned for their pharmacological significance, including anti-inflammatory, analgesic, and antimicrobial properties. A study on novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides having anti-inflammatory activity reveals the potential of tetrazole derivatives in the development of new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-21(2)11-14-5-4-6-17(20(14)30-21)29-13-19(27)22-12-18-23-24-25-26(18)15-7-9-16(28-3)10-8-15/h4-10H,11-13H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTNKFYNRKPZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NN=NN3C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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